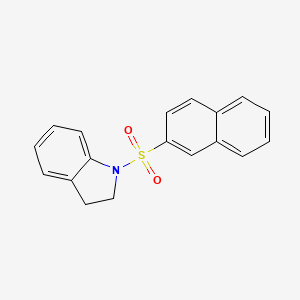

(2-Naphthylsulfonyl)indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Naphthylsulfonyl)indoline is an organic compound that features a sulfonyl group attached to an indoline ring system Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Naphthylsulfonyl)indoline typically involves the sulfonylation of indoline with 2-naphthalenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters precisely, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Naphthylsulfonyl)indoline undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The indoline ring can be reduced to form indoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Indoline derivatives

Substitution: Various substituted indoline or naphthalene derivatives

Wissenschaftliche Forschungsanwendungen

(2-Naphthylsulfonyl)indoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (2-Naphthylsulfonyl)indoline involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indoline ring system can also interact with nucleic acids and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indoline: Lacks the sulfonyl group, making it less reactive.

Naphthalenesulfonyl chloride: Contains the sulfonyl group but lacks the indoline ring system.

Sulfonylindoles: Similar structure but with different substitution patterns on the indole ring.

Uniqueness

(2-Naphthylsulfonyl)indoline is unique due to the presence of both the indoline ring system and the sulfonyl group at the 2-position of the naphthalene ring

Biologische Aktivität

(2-Naphthylsulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an indoline structure, which is known for its ability to interact with various biological targets. The sulfonyl group enhances the compound's solubility and reactivity, making it a versatile scaffold for drug development. The general structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Protein Inhibition : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of cancer and microbial infections where enzyme inhibition can disrupt critical pathways.

- Nucleic Acid Interaction : The indoline ring system may interact with nucleic acids, leading to alterations in gene expression and cellular function .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Toxoplasma gondii, a parasitic organism responsible for toxoplasmosis. The compound was shown to inhibit the viability of T. gondii tachyzoites by competing for tryptophan, which is essential for the parasite's growth .

Table 1: Antimicrobial Efficacy of this compound

| Organism | Inhibition Concentration (µM) | Mechanism of Action |

|---|---|---|

| Toxoplasma gondii | 50-100 | Tryptophan starvation |

| Bacterial strains (various) | 10-30 | Enzyme inhibition |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by disrupting metabolic processes critical for tumor growth. The compound's ability to inhibit specific enzymes involved in cell proliferation has been noted as a potential therapeutic strategy against various cancer types .

Case Study: Anticancer Effects

A case study focusing on the effects of this compound on human cancer cell lines revealed that treatment resulted in significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, demonstrating that the compound effectively triggers programmed cell death in treated cells .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In Vitro Studies : Various in vitro experiments have shown that the compound exhibits low micromolar activity against Toxoplasma gondii, indicating a strong potential for therapeutic applications .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound's action is mediated through both direct interaction with target proteins and indirect effects via metabolic pathway modulation .

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONYHAMSEDYZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.